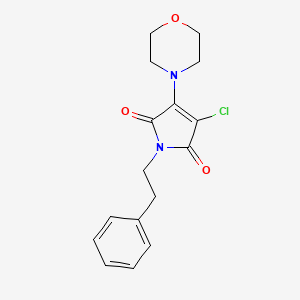

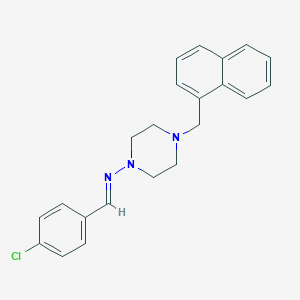

3-氯-4-(4-吗啉基)-1-(2-苯乙基)-1H-吡咯-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed aryl-aryl coupling reactions, such as Suzuki coupling, which are instrumental in forming π-conjugated polymers that include the pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) unit and various substituents. These methods yield compounds with significant photoluminescence and potential for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000). Similarly, compounds containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain are synthesized via Pd-catalyzed Suzuki coupling, demonstrating unique optical and electrochemical properties (Zhang & Tieke, 2008).

Molecular Structure Analysis

X-ray diffraction analysis provides insight into the molecular structure of related compounds, revealing specific bond distances and angles that contribute to their stability and reactivity. The molecular geometry, especially the effect of substituents on the pyrrolo[3,4-c]pyrrole ring system, is crucial for understanding the compound's electronic and photophysical properties (Fujii et al., 2002).

Chemical Reactions and Properties

Related compounds exhibit a range of chemical reactions, including polymerization reactions that lead to materials with distinct optical and electronic properties. The influence of the substitution pattern on these properties highlights the versatility of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives in applications such as electronic devices (Zhang, Tieke, Forgie, & Skabara, 2009).

科学研究应用

光致发光聚合物

一项研究概述了含有 1,4-二氧代-3,6-二苯基吡咯并[3,4-c]吡咯 (DPP) 和 1,4-苯亚甲基单元的 π 共轭聚合物的合成,重点介绍了它们在电子应用中的潜力,因为它们具有很强的光致发光和光化学稳定性。这些材料因其在溶液中的橙色和强发射特性而有望用于有机电子和光伏器件 (Beyerlein & Tieke, 2000)。

分子相互作用和晶体结构

另一项研究重点关注 5-三氟甲氧基-1H-吲哚-2,3-二酮衍生物的合成、晶体结构和分子相互作用。这项研究提供了对结构构型和氢键模式的见解,这些模式可能影响具有特定性质的新型有机化合物的开发 (Kaynak, Özbey, & Karalı, 2013)。

电子受体和颜色特性

对源自亲核取代反应的深色双酰胺的研究引入了有机合成的新电子受体,提供了对具有特定颜色特性的染料和颜料的创建的见解 (Junek et al., 1982)。

β-酮酰胺衍生物

(氯代羰基)苯基酮烯与 β-酮酰胺的一锅反应生成 2-吡喃衍生物,证明了 β-酮酰胺衍生物作为杂环化合物合成中中间体的多功能性。这项研究有助于有机合成领域,尤其是在开发构建杂环骨架的新方法的背景下 (Nejadshafiee et al., 2013)。

聚合物合成和表征

对钴(III)配合物与吗啉、吡咯烷和哌啶的合成和光谱表征的研究证明了开发具有独特化学和物理性质的新型材料的潜力。这些研究可以为电子应用的新催化系统或材料的设计提供信息 (Amirnasr et al., 2001)。

属性

IUPAC Name |

3-chloro-4-morpholin-4-yl-1-(2-phenylethyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c17-13-14(18-8-10-22-11-9-18)16(21)19(15(13)20)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFHKRUGTDUPBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)N(C2=O)CCC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-(4-morpholinyl)-1-(2-phenylethyl)-1H-pyrrole-2,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B5559702.png)

![2-benzyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5559703.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methoxyacetamide hydrochloride](/img/structure/B5559706.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B5559712.png)

![5-hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5559744.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5559745.png)

![2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559761.png)

![4-{[3-(isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5559771.png)

![(3S)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5559785.png)